AC-Tyr-nhme

Beschreibung

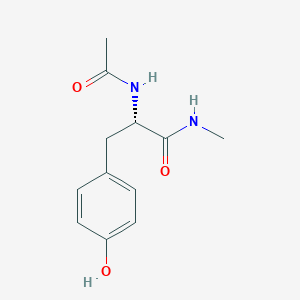

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRMBHFDICMQHO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427189 | |

| Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-14-2 | |

| Record name | (αS)-α-(Acetylamino)-4-hydroxy-N-methylbenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalpha-Acetyl-N-methyl-L-tyrosinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Ac Tyr Nhme

Strategies for Peptide Synthesis and Modifications

The synthesis of AC-Tyr-nhme can be achieved through established peptide synthesis protocols, primarily solution-phase or solid-phase peptide synthesis (SPPS). In a typical SPPS approach, a resin functionalized with a methylamine (B109427) linker is used as the solid support. The synthesis commences with the coupling of an N-terminally protected tyrosine derivative, such as Fmoc-Tyr(tBu)-OH, to the resin. Following the removal of the temporary Fmoc protecting group, the N-terminus is acetylated using acetic anhydride. Finally, the peptide is cleaved from the resin, and the side-chain protecting group is removed, typically with a strong acid like trifluoroacetic acid (TFA), to yield the desired this compound product.

Alternatively, solution-phase synthesis offers another route. This method involves the sequential coupling of protected amino acid derivatives in a suitable organic solvent. For this compound, this would entail the reaction of N-acetyl-L-tyrosine with methylamine in the presence of a coupling agent to form the amide bond.

Site-Selective Functionalization of the Tyrosine Moiety

The phenol (B47542) ring of the tyrosine residue in this compound is a versatile handle for a variety of site-selective chemical modifications. These modifications can introduce new functionalities, alter the compound's physicochemical properties, and enable its use in a broader range of applications.

Radical Trifluoromethylation of Aryl C-H Bonds

The introduction of a trifluoromethyl (CF3) group onto the tyrosine ring can significantly impact the lipophilicity and metabolic stability of this compound. Radical trifluoromethylation of the electron-rich phenol ring is a common strategy to achieve this modification.

One approach to radical trifluoromethylation involves the use of a trifluoromethyl source, such as zinc bis(trifluoromethanesulfinate) (Zn(SO2CF2H)2), in the presence of a stoichiometric oxidant. The reaction proceeds via the generation of a trifluoromethyl radical, which then attacks the aromatic ring of the tyrosine.

A study on the radical trifluoromethylation of this compound explored various conditions to optimize the yield of the mono- and bis-trifluoromethylated products. The following table summarizes the key findings of this optimization.

| Entry | Oxidant | Solvent | Temperature (°C) | Yield (mono-CF3)% | Yield (bis-CF3)% |

| 1 | t-BuOOH | DMSO/H2O | 23 | 15 | 8 |

| 2 | K2S2O8 | MeCN/H2O | 23 | 25 | 10 |

| 3 | (NH4)2S2O8 | MeCN/H2O | 50 | 45 | 15 |

| 4 | Na2S2O8 | MeCN/H2O | 50 | 42 | 13 |

Table 1: Optimization of Stoichiometric Oxidant-Mediated Trifluoromethylation of this compound.

Covalent Conjugation via Mannich Reactions with Cyclic Imines

The Mannich reaction provides a powerful tool for the C-C bond formation and covalent modification of the tyrosine residue. In the context of this compound, a three-component reaction involving the phenol, an aldehyde, and an amine can be employed. A more recent and efficient variation involves the use of pre-formed cyclic imines as electrophiles that react directly with the electron-rich ortho position of the tyrosine phenol ring.

The reactivity of various cyclic imine electrophiles with N-acetyl-L-tyrosine methyl amide has been investigated. The following table presents the half-lives and second-order rate constants for the reaction of different cyclic imines with this compound.

| Cyclic Imine | Half-life (t1/2) in hours | Second-order rate constant (k2) in M⁻¹s⁻¹ |

| Imine 1 | 1.5 | 0.012 |

| Imine 2 | 3.0 | 0.006 |

| Imine 3 | > 48 | < 0.0001 |

| Imine 4 | 24 | 0.0005 |

Table 2: Reaction of Cyclic Imine Mannich Electrophiles with N-acetyl-L-tyrosine methyl amide.

Nitration of the Tyrosine Residue

Nitration of the tyrosine residue introduces a nitro group (-NO2) onto the aromatic ring, typically at the 3-position. This modification can alter the pKa of the phenolic hydroxyl group and introduce a site for further chemical transformations. The nitration of tyrosine residues is a well-established modification in biochemistry, often associated with oxidative stress.

Chemically, the nitration of this compound can be achieved using various nitrating agents. A common laboratory method involves the use of tetranitromethane (TNM) or peroxynitrite (ONOO⁻). The reaction with TNM is typically carried out in a suitable buffer at a controlled pH. Peroxynitrite, a potent biological nitrating agent, can also be used in vitro to achieve selective nitration. The reaction conditions, including the concentration of the nitrating agent and the pH, can be optimized to control the extent of nitration and minimize side reactions. While the general principles of tyrosine nitration are well-understood, specific yield and detailed reaction conditions for the nitration of this compound are not extensively detailed in the provided search results. However, the established protocols for tyrosine-containing peptides are directly applicable.

Radiolabeling Approaches (e.g., Indium-111)

Radiolabeling of peptides and related molecules is a critical technique for in vivo imaging and diagnostic applications. While direct studies on the radiolabeling of this compound are not extensively detailed in the literature, the established methodologies for labeling peptides with radionuclides like Indium-111 (¹¹¹In) are directly applicable. The predominant strategy involves the use of a bifunctional chelator.

The general process can be outlined as follows:

Conjugation: A chelating agent, such as a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid), is covalently attached to the target molecule. For this compound, this would require synthesizing a derivative of the peptide, for example, by attaching the chelator to the phenolic hydroxyl group of the tyrosine side chain, though this could affect biological interactions.

Radiometal Complexation: The resulting peptide-chelator conjugate is then incubated with a solution containing the radioactive metal ion, in this case, ¹¹¹InCl₃. The chelator's polyaza-carboxylate ring structure forms a highly stable coordination complex with the Indium-111 cation.

This approach ensures that the radioactive isotope is held securely, preventing its dissociation in a biological environment. The choice of chelator is crucial and can influence the stability and pharmacokinetic properties of the resulting radiopharmaceutical. Studies on labeling antibodies and other molecules with ¹¹¹In have demonstrated the robustness of this method, achieving high radiochemical purity and stability, which are essential for clear imaging and accurate dosimetry. ujms.netnih.gov For instance, labeling parameters such as pH, temperature, and concentration must be optimized to achieve high labeling efficiency, as demonstrated in the preparation of ¹¹¹In-tropolone complexes for platelet labeling. researchgate.net

The table below summarizes common chelators used for Indium-111 labeling and their key features.

| Chelator | Full Name | Key Features |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | Forms highly stable complexes; requires heating for efficient labeling. |

| DTPA | Diethylenetriaminepentaacetic acid | Can label at room temperature; complexes are generally less stable than DOTA. |

| CHX-A''-DTPA | Cyclohexyl-diethylenetriaminepentaacetic acid | A derivative of DTPA with improved in vivo stability. nih.gov |

| Tropolone | 2-hydroxy-2,4,6-cycloheptatrien-1-one | Forms neutral, lipid-soluble complexes suitable for cell labeling. researchgate.net |

Design and Synthesis of Conformationally Constrained this compound Analogs

To understand how the three-dimensional shape of a peptide affects its biological function, researchers design and synthesize conformationally constrained analogs. By restricting the rotation around certain chemical bonds, the molecule is locked into a more defined shape. While specific examples of constrained this compound are not prominent, the principles for creating such analogs are well-established in medicinal chemistry.

One common strategy involves incorporating the amino acid's structure into a cyclic system. For tyrosine, this has been achieved through the synthesis of (R)- and (S)-5-hydroxy-2-aminoindan-2-carboxylic acids. nih.govfigshare.comfigshare.com In these analogs, the backbone and the side chain of the amino acid are part of a rigid indan (B1671822) ring system, which severely limits conformational flexibility. These building blocks could then be N-acetylated and C-terminally amidated to produce a constrained version of this compound.

Another approach is to create cyclophane-type structures where a bridge links the aromatic ring of tyrosine to another part of the molecule, such as the peptide backbone. Other strategies include introducing non-natural amino acids with built-in cyclic constraints or creating lactam bridges by cyclizing side chains with the peptide backbone. The synthesis of such complex molecules requires multi-step organic chemistry procedures. For example, the preparation of constrained tyrosine analogs based on 2-aminoindan-2-carboxylic acid involved the chromatographic separation of diastereomeric dipeptide derivatives. nih.gov

The table below outlines general strategies for introducing conformational constraints into peptide structures.

| Constraint Strategy | Description | Example Application |

| Side-Chain to Backbone Cyclization | A covalent bond is formed between the amino acid side chain and the peptide backbone, often forming a lactam bridge. | Not specifically reported for this compound, but a common peptide modification. |

| Incorporation into a Ring System | The α-carbon and/or side chain are incorporated into a rigid cyclic scaffold. | Synthesis of 5-hydroxy-2-aminoindan-2-carboxylic acid as a tyrosine analog. nih.govfigshare.comfigshare.com |

| Main-Chain to Main-Chain Cyclization | The N-terminus and C-terminus of a peptide are linked to form a cyclic peptide. | Not directly applicable to the single-residue model this compound. |

| Introduction of Rigid Spacers | Proline or other conformationally restricted amino acids are incorporated. | A strategy used in longer peptides to induce specific turns. |

Synthesis of this compound as a Component of Longer Peptides

This compound is structurally representative of a tyrosine residue located in the interior of a protein sequence, rather than at either terminus. In a protein, the N-terminus is linked to the preceding amino acid and the C-terminus to the subsequent one, resulting in amide bonds. The N-acetyl group (AC) on this compound mimics the preceding peptide bond, and the N-methylamide (nhme) group mimics the subsequent peptide bond, effectively neutralizing the terminal charges.

The incorporation of such a modified residue into a longer peptide sequence is typically accomplished using solid-phase peptide synthesis (SPPS). peptide.com In this technique, the peptide is built step-by-step while one end is anchored to an insoluble resin support.

The general procedure to incorporate a residue analogous to this compound would be:

Synthesis of the Precursor: The N-acetylated tyrosine amino acid, Fmoc-Tyr(tBu)-OH, is prepared. The side-chain hydroxyl group is protected (e.g., with a tert-butyl group) to prevent unwanted side reactions. peptide.com

Coupling: The protected and N-acetylated tyrosine is coupled to the N-terminus of the growing peptide chain on the solid support.

Continuation of Synthesis: Subsequent amino acids are added to the chain.

Cleavage and Deprotection: Once the full peptide is synthesized, it is cleaved from the resin. If the desired C-terminus is an N-methylamide, a specialized Rink Amide-MBHA resin can be used with methylamine for the final cleavage step, which simultaneously forms the C-terminal methylamide. Alternatively, N-terminal acetylation can be performed as the final step on the fully assembled peptide while it is still on the resin. peptide.com

This methodology allows for the precise placement of modified residues like N-acetyl-tyrosine within a custom peptide sequence, enabling detailed studies of protein structure and function.

Table of Compounds

| Abbreviation/Name | Full Chemical Name |

| This compound | N-acetyl-L-tyrosine N'-methylamide |

| ¹¹¹In | Indium-111 |

| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| DTPA | Diethylenetriaminepentaacetic acid |

| CHX-A''-DTPA | Cyclohexyl-diethylenetriaminepentaacetic acid |

| (R/S)-5-hydroxy-2-aminoindan-2-carboxylic acid | (R)- or (S)-5-hydroxy-2-amino-2,3-dihydro-1H-indene-2-carboxylic acid |

| Fmoc-Tyr(tBu)-OH | N-(fluoren-9-ylmethoxycarbonyl)-O-(tert-butyl)-L-tyrosine |

| N-acetylglycine | 2-(acetylamino)acetic acid |

Conformational Analysis and Structural Characterization of Ac Tyr Nhme

Spectroscopic Probes of Conformational Preferences

The conformational landscape of Ac-Tyr-NHMe is shaped by a delicate balance of intramolecular interactions. Understanding these preferences is crucial for elucidating the intrinsic structural tendencies that can influence the behavior of tyrosine residues within larger peptide and protein structures. Spectroscopic techniques, in both solution and the gas phase, serve as powerful tools to probe these conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides detailed, averaged information about the conformational states of this compound, particularly regarding the orientation of its side chain and the flexibility of its peptide backbone.

The orientation of the tyrosine side chain in this compound is primarily described by the torsional angle χ1 around the Cα-Cβ bond. The population distribution among the three classical staggered rotamers (gauche(-), trans, and gauche(+)) can be determined through NMR analysis. Studies on this compound and similar aromatic amino acid derivatives show that the fractional populations of these rotamers can be calculated from vicinal coupling constants. nih.gov

The conformational distribution of the tyrosine side chain in this compound is influenced by its context. For instance, when compared to the rotamer distribution of this compound alone, the inclusion of this residue in a larger peptide like Ac-Asn-Pro-Tyr-NHMe leads to the stabilization of specific Tyr side-chain conformations, particularly in dimethylsulfoxide (DMSO) solution. nih.gov In water, however, the Tyr side-chain rotamer distribution in Ac-Asn-Pro-Tyr-NHMe is similar to that of the simpler this compound model, indicating that the stabilizing interactions present in DMSO are not as significant in an aqueous environment. nih.gov

Vicinal coupling constants (³J) derived from ¹H-NMR spectra are fundamental to characterizing the backbone and side-chain conformations. nih.gov The relationship between the vicinal proton-proton coupling constant (³JHH) and the corresponding dihedral angle is described by the Karplus equation. uci.edumiamioh.edu This principle is applied to analyze the structure of peptides like this compound.

For the side chain, the ³Jαβ coupling constants between the α-proton and the two β-protons are used to determine the populations of the side-chain rotamers. nih.gov To achieve unambiguous assignment of the β-proton resonances, which is crucial for accurate coupling constant determination, stereoselectively β-deuterated versions of this compound have been synthesized and analyzed. nih.gov For the backbone, coupling constants such as ³J(HN-Hα) provide information about the ϕ (phi) dihedral angle, offering insights into the peptide backbone conformation. umich.edu

The conformational preferences of this compound are significantly dependent on the solvent environment. nih.gov Studies have demonstrated that the rotamer populations of this compound show a marked dependence on solvent polarity. nih.govnih.gov This suggests that interactions between the peptide and solvent molecules play a critical role in stabilizing certain conformations over others.

The assignment of the β-proton signals, a prerequisite for conformational analysis, can even change based on the solvent. nih.gov For most tyrosine derivatives, the lower-field and higher-field β-proton signals correspond to the pro-S and pro-R protons, respectively. However, for this compound in nonpolar solvents, this assignment is reversed. nih.gov In a comparative study, particular side-chain conformations of a tyrosine-containing peptide were found to be uniquely stabilized in DMSO, an effect not observed in water. nih.gov The temperature coefficient of chemical shifts for hydroxyl groups can also be used to distinguish between intramolecular and intermolecular hydrogen bonding, which is heavily influenced by the solvent. mdpi.com

Gas-Phase Infrared (IR) and UV Double Resonance Spectroscopy

Investigating this compound in the gas phase allows for the study of its intrinsic conformational preferences, free from the influence of solvent molecules. Techniques like combined IR and UV double resonance spectroscopy are particularly suited for identifying and characterizing distinct conformers that are populated in a supersonic jet expansion.

Gas-phase studies on this compound and closely related model peptides have successfully identified and structurally characterized individual conformers. By using mass- and isomer-selective IR/UV double resonance spectroscopy, it is possible to record the vibrational spectrum of a single, mass-selected conformational isomer. rsc.orgresearchgate.net

In a study using cold ion trap infrared laser spectroscopy, complexes of this compound with a silver ion (Ag⁺) were analyzed. nih.gov The vibrational spectra, particularly in the NH and OH stretching regions, served as markers to identify the peptide's conformation. The analysis revealed the coexistence of at least three distinct conformers of the complex in the gas phase. nih.gov These were assigned based on comparisons with quantum chemical calculations. The major conformer identified was a tridentate structure where the ion is coordinated to two carbonyl oxygen atoms and the tyrosine ring (O/O/R). nih.gov A second, minor conformer was also observed. nih.gov

The table below summarizes the key vibrational frequencies used to identify the major conformer of the this compound-Ag⁺ complex.

| Vibrational Mode | Observed Frequency (cm⁻¹) | Assignment |

| Tyr-OH Stretch | 3623 | O/O/R Conformer |

| NH Stretch (Amide A) | 3467, 3455 (doublet) | O/O/R Conformer |

| NH Stretch (Amide A) | 3479, 3348 | Second Minor Conformer |

Data sourced from a study on Ag⁺ complexes with an this compound model. nih.gov

While these findings are for an ion complex, they demonstrate the power of gas-phase IR spectroscopy to resolve and identify specific, distinct conformations of this compound that coexist in the absence of a solvent. nih.gov Studies on similar, slightly larger peptides like Ac-Val-Tyr(Me)-NHMe have also used this technique to unambiguously identify a stretched, β-sheet-related structure in the gas phase, highlighting the utility of this approach for characterizing peptide folding motifs. rsc.orgresearchgate.net

Characterization of Secondary Structure Motifs (e.g., Beta-Sheet Models)

The formation of secondary structure motifs, particularly β-sheet models, is a key aspect of the conformational behavior of peptides. In the gas phase, the tripeptide model Ac-Val-Tyr(Me)-NHMe, a close analogue of this compound, has been shown to spontaneously form a β-sheet motif through dimerization. nih.gov This intermolecular assembly was identified as an antiparallel β-sheet, indicating that the intrinsic properties of a β-sheet structure can be formed without the influence of a solvent or a larger peptide environment. nih.gov Experimental investigations using mass- and isomer-selective IR/UV double resonance spectroscopy, combined with ab initio and DFT calculations, were crucial in this assignment. nih.gov

However, the assignment of secondary structures in similar peptide models can be complex. For instance, differing assignments of β-strand and β-turn have been proposed for the closely related Ac-Val-Tyr(Me)-NHMe and Ac-Val-Phe-NH2 systems based on experimental gas-phase studies. researchgate.net Quantum chemistry calculations have been employed to resolve such discrepancies, with some studies suggesting a β-turn conformation as the more likely structure for both peptide chains. researchgate.net The nature of the C-terminal protecting group (-NHMe vs. -NH2) has been suggested to not significantly affect the conformational preference, structure, or energetics of the peptide chain. researchgate.net

For the dipeptide model Ac-Phe-NHMe, three isomers have been identified, one of which possesses a β-sheet related conformation and is the most prominent species. researchgate.net The dimer of this peptide, (Ac-Phe-NHMe)2, forms a doubly hydrogen-bonded arrangement, presenting itself as a β-sheet model system. researchgate.net The study of such model systems is critical for understanding the folding of larger peptides and proteins. For example, peptides with sequences related to the major histocompatibility complex class I antigen have been shown to aggregate into fibrous structures with an antiparallel β-sheet arrangement. nih.gov

| Peptide Model | Observed/Predicted Secondary Structure | Experimental/Computational Method | Key Findings |

|---|---|---|---|

| Ac-Val-Tyr(Me)-NHMe Dimer | Antiparallel β-sheet | IR/UV double resonance spectroscopy, DFT calculations | Spontaneous formation of a β-sheet motif in the gas phase, indicating intrinsic structural properties. nih.gov |

| Ac-Val-Tyr(Me)-NHMe | β-strand vs. β-turn | Gas-phase spectroscopy, Quantum chemistry calculations | Conflicting assignments highlight the subtlety of conformational preferences. researchgate.net |

| Ac-Phe-NHMe | β-sheet related conformation (monomer), β-sheet model (dimer) | IR/R2PI spectroscopy, Force field, DFT calculations | The monomer exists in multiple conformations, with the dimer forming a clear β-sheet structure. researchgate.net |

Investigation of Cluster Formation with Solvent Molecules (e.g., Water)

The interaction of peptides with solvent molecules, particularly water, is fundamental to their structure and function in biological systems. Microsolvation studies, where a peptide is complexed with a small, controlled number of solvent molecules, provide a bottom-up approach to understanding these interactions.

For the tripeptide model Ac-Val-Tyr(Me)-NHMe, the addition of a single water molecule to the peptide appears to preserve the β-sheet related structure observed in the isolated peptide. researchgate.net This suggests that the initial hydration steps may not drastically alter the intrinsic conformational preferences of the peptide backbone. The study of such peptide-water clusters is part of a broader effort to understand the initial stages of solvation and how it influences peptide folding. aip.org

The investigation of hydrated alkali metal complexes of this compound has provided molecular-level insights into the interactions that govern ion selectivity in potassium (K+) channels. researchgate.net Infrared photodissociation spectra of M+this compound(H2O) (where M = Na, K) combined with quantum chemical calculations revealed that the binding sites of the water molecule are dependent on the ion. researchgate.net A significant elongation of the ion-peptide distance was observed for the K+ complex upon the addition of a single water molecule, a structural difference that is thought to be related to the mechanism of ion selectivity and translocation. researchgate.net

The formation of water clusters around peptides is a dynamic process. cmws-hamburg.de Theoretical models that account for the formation of water clusters have been successful in explaining the thermodynamic properties of organic molecule solvation. cmws-hamburg.de These models suggest that water can form clusters with internal hydrogen bonds, which influences its interaction with solutes. cmws-hamburg.de

| System | Solvent/Ion | Experimental/Computational Method | Key Findings |

|---|---|---|---|

| Ac-Val-Tyr(Me)-NHMe | Water (H₂O) | IR/UV double resonance spectroscopy | A single water molecule does not appear to disrupt the β-sheet related structure of the peptide. researchgate.net |

| This compound | Sodium (Na⁺), Potassium (K⁺) and Water (H₂O) | Infrared photodissociation spectroscopy, Quantum chemical calculations | Ion-dependent binding of water and a significant elongation of the K⁺-peptide distance upon hydration, relevant to ion channel selectivity. researchgate.net |

Surface-Enhanced Raman Spectroscopy (SERS) for Modified this compound

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to obtain structural information about molecules adsorbed on nanostructured metal surfaces. wikipedia.orgnih.gov The enhancement of the Raman signal can be several orders of magnitude, allowing for the detection of even single molecules. wikipedia.org This technique is particularly valuable for studying modified peptides and their interactions.

While direct SERS studies specifically on this compound are not extensively detailed in the provided context, research on related tyrosine derivatives and peptides demonstrates the utility of SERS in this area. For instance, SERS has been employed to monitor the nitration of tyrosine residues in peptides. cas.cz Photochemically synthesized "pink silver" has been used as a SERS substrate to detect nitration, with strong SERS bands observed for the asymmetric and symmetric stretching of the NO2 group. cas.cz

The SERS spectra of various aromatic amino acids, including tyrosine derivatives, have been recorded to identify their characteristic peaks. epj-conferences.org This is crucial for applications such as multiplexed monitoring of protease activity, where non-natural aromatic amino acids with non-overlapping SERS peaks can be used to distinguish the activity of different enzymes. epj-conferences.org Non-natural derivatives like 3-nitro-tyrosine have shown promise due to their strong and characteristic SERS signals. epj-conferences.org

The mechanism of SERS enhancement can be either electromagnetic, arising from the excitation of surface plasmons on the metal, or chemical, involving charge transfer between the molecule and the surface. wikipedia.orgnih.gov The nature of the SERS spectrum can indicate which mechanism is dominant. A spectrum similar to the normal Raman spectrum suggests a physical adsorption (electromagnetic mechanism), while significant changes in peak positions and intensities point to chemical adsorption (charge-transfer mechanism). nih.gov

| Analyte | SERS Substrate | Application | Key Findings |

|---|---|---|---|

| Nitrated Tyrosine Peptides | "Pink Silver" | Monitoring peptide nitration | Strong SERS signals from the nitro group allow for sensitive detection of this post-translational modification. cas.cz |

| Tyrosine Derivatives | Not specified | Multiplexed protease activity monitoring | Characteristic SERS peaks of different tyrosine derivatives can be used for simultaneous detection of multiple enzymatic activities. epj-conferences.org |

| L-Tyrosine | AgNPs/CVDG/PET™ | Trace molecule detection | Demonstrated high enhancement factors for the detection of L-Tyrosine, showcasing the potential for flexible and transparent SERS substrates. researchgate.net |

Computational Modeling of Conformational Landscapes

Computational modeling, particularly Density Functional Theory (DFT), plays a pivotal role in understanding the complex conformational landscapes of peptides like this compound. These methods allow for the detailed exploration of potential energy surfaces and the characterization of the subtle interactions that govern peptide structure.

Density Functional Theory (DFT) Calculations

DFT has been widely applied to investigate the structures and energetics of this compound and related peptides. nih.govresearchgate.net These calculations are essential for interpreting experimental data, such as IR spectra, and for providing a detailed picture of the conformational preferences of these molecules. researchgate.netresearchgate.net

In a study of the tyrosine dipeptide analogue (TDA), DFT calculations using the PBE0 functional were employed to investigate its conformational behavior in both the gas phase and in aqueous solution. researchgate.net The study highlighted the interplay between backbone and side chain contributions in determining the relative stabilities of different energy minima. researchgate.net

For the tripeptide N-Ac-Tyr-Gly-Gly-NHMe (YGG), a combination of simulated annealing molecular dynamics and DFT was used to identify representative conformations. nih.govnih.gov The interaction energies were then calculated at the BHandHLYP/aug-cc-pVTZ level of theory, providing a quantitative understanding of the forces stabilizing different structures. nih.govnih.gov

The stability of peptide conformations is determined by a balance of various non-covalent interactions, including hydrogen bonds and weakly polar interactions. nih.govcambridgescholars.com DFT calculations are instrumental in dissecting and quantifying these contributions.

In an investigation of the terminally protected tripeptides N-Ac-Phe-Gly-Gly-NHMe (FGG), N-Ac-Trp-Gly-Gly-NHMe (WGG), and N-Ac-Tyr-Gly-Gly-NHMe (YGG), the energetics of intramolecular interactions were studied in the aqueous phase. nih.govnih.gov It was found that weakly polar interactions can make a significant contribution to the stabilization of these peptides. nih.govnih.gov For YGG, in its global minimum conformation, 10% of the stabilization energy comes from weakly polar interactions. nih.govnih.gov In other prominent conformations, this contribution can be as high as 46%. nih.govnih.gov On average, weakly polar interactions account for 9% of the stabilization energy of YGG conformers. nih.govnih.gov These findings underscore the importance of considering these interactions, which can be comparable in strength to an average hydrogen bond, in models of protein structure and function. nih.gov

The interplay between the aromatic side chain and the peptide backbone is a key feature of tyrosine-containing peptides. DFT calculations have shown that the tyrosyl side chain interacts with the backbone in the most stable conformers of N-Ac-AAAAYA-NHMe. nih.gov

| Conformation | Contribution of Weakly Polar Interactions to Stabilization Energy | Computational Method |

|---|---|---|

| Global Minimum | 10% | DFT (BHandHLYP/aug-cc-pVTZ) |

| Prominent Conformer 7 | 46% | DFT (BHandHLYP/aug-cc-pVTZ) |

| Average over all conformers | 9% | DFT (BHandHLYP/aug-cc-pVTZ) |

The conformational potential energy surface (PES) provides a comprehensive map of all possible conformations of a molecule and their relative energies. cam.ac.uk Characterizing the PES is crucial for understanding the dynamics and flexibility of a peptide.

For the tyrosine dipeptide analogue (TDA), DFT calculations were used to map out the PES. researchgate.net The study found that stabilizing interactions between an NH bond and the aromatic ring have a significant effect on the relative stabilities of the energy minima. researchgate.net The topology of the PES was found to be significantly modified in aqueous solution, with a general widening of low-energy regions and a stabilization of helical structures. researchgate.net

The analysis of the conformational PES of N-Ac-Tyr-Gly-Gly-NHMe (YGG) revealed a complex landscape with numerous stable conformers. nih.govnih.gov By using simulated annealing and DFT optimizations, researchers were able to identify and rank the energies of these conformers, providing a detailed picture of the conformational space accessible to this peptide. nih.gov The eigenvector-following technique is a powerful tool for systematically exploring the PES, allowing for the location of both minima and transition states that connect them. cam.ac.uk This provides insights into the pathways of conformational interconversion. researchgate.net

Transition State Calculations

Transition state calculations are pivotal in understanding the energy barriers that separate different conformational minima of a molecule. For dipeptides like this compound, these calculations elucidate the pathways of conformational transitions. Methods such as semiempirical tight-binding quantum chemistry are employed to automatically determine transition states. peerj.com The process often involves generating an initial reaction path, identifying the maximum energy structure along this path, and then refining this structure to locate the precise transition state geometry. peerj.com For a given reaction or conformational change, the energy difference between the ground state (reactant) and the transition state defines the energy barrier. peerj.com While direct transition state calculations for this compound are not extensively detailed in the provided literature, the methodologies applied to similar dipeptides are instructive. These calculations typically use density functional theory (DFT) in conjunction with algorithms like the Berny optimization to locate the saddle point on the potential energy surface that represents the transition state. peerj.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful lens through which to observe the time-dependent behavior of molecules like this compound. These simulations model the folding and dynamics of peptides by calculating the trajectories of atoms over time. duth.grnih.gov By using force fields such as AMBER (Assisted Model Building with Energy Refinement), MD simulations can explore the conformational space available to the peptide in an explicit solvent environment, typically water. duth.grnih.gov

Simulations on related heptapeptides containing the sequence Ac-Leu-Val-Asn-Gly-Gln-Tyr-NHMe have been conducted to study folding dynamics. nih.gov These studies often run for several microseconds to ensure thorough sampling of the conformational landscape. duth.grnih.gov The analysis of these trajectories can reveal preferred conformations, the stability of secondary structures like β-turns, and the nature of intramolecular interactions. duth.grresearchgate.net For instance, simulations can validate experimental data from NMR by indicating the presence of preferred structures in solution. researchgate.net

Table 1: Typical Parameters for Molecular Dynamics Simulations of Peptides This table presents a generalized set of parameters commonly used in MD simulations for peptides similar to this compound, based on descriptions of simulations for related compounds.

| Parameter | Description | Example Value/Method |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | AMBER99SB*-ILDN nih.gov |

| Water Model | The model used to represent explicit water molecules in the simulation box. | TIP3P duth.grnih.gov |

| Simulation Software | The program used to run the molecular dynamics calculations. | NAMD duth.grnih.gov |

| Simulation Time | The total duration of the simulation. | 5 µs per peptide nih.gov |

| Ensemble | The statistical ensemble that the simulation samples from (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) |

| Analysis Tools | Software used to analyze the resulting trajectories. | Carma, PROMOTIF duth.gr |

Empirical Potential and Free Energy Calculations

Empirical potential energy functions are fundamental to molecular mechanics and dynamics studies. These functions approximate the potential energy of a system as a sum of bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interaction terms. nih.gov A widely used empirical potential for peptides is ECEPP/2 (Empirical Conformational Energy Program for Peptides). researchgate.net

Free energy calculations are then used to determine the relative stabilities of different conformations, accounting for both potential energy and entropy. researchgate.netacs.org For proline-containing tripeptides, conformational free energy calculations using ECEPP/2 combined with a hydration shell model have been performed to understand the stability of various conformations in both unhydrated and hydrated states. researchgate.netacs.org The total free energy of a conformation is calculated by summing the empirical potential energy and the solvation free energy, while also considering the conformational entropy, which can be computed using a harmonic method. acs.org These calculations help in identifying low-energy conformations and predicting their populations at equilibrium. acs.org

Solvent Effects via Continuum Models (e.g., PCM)

The solvent environment critically influences the conformational preferences of peptides. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects without explicitly modeling individual solvent molecules. researchgate.netwikipedia.org This approach represents the solvent as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. wikipedia.orggoogle.com

A study on a dipeptide analogue of tyrosine (TDA), which corresponds to this compound, employed density functional theory (DFT) combined with PCM to investigate its conformational behavior in the gas phase versus in an aqueous solution. researchgate.net The results showed that the topology of the potential energy surface is significantly altered by the aqueous environment. researchgate.net Specifically, the presence of the solvent leads to a general widening of low-energy regions and a notable stabilization of helical structures. researchgate.net This demonstrates the power of continuum models to capture the profound impact of the solvent on peptide conformation. researchgate.net The conductor-like version of PCM (C-PCM) is particularly common and is implemented in numerous quantum chemistry software packages. wikipedia.orginorgchemres.org

Interplay of Backbone and Side-Chain Contributions to Conformational Stability

In the case of the tyrosine dipeptide analogue (this compound), computational studies have highlighted that stabilizing interactions between the N-H bond of the peptide backbone and the aromatic ring of the tyrosine side-chain have a significant effect on the relative stabilities of different energy minima. researchgate.net This type of NH-π interaction is a key contributor to the stability of certain folded conformations. mpg.de For example, in the gas phase, an extended βL conformation of a similar dipeptide, N-acetyl-phenylalanine-amide, is found to be the most stable, partly due to a stabilizing interaction between the aromatic ring and an N-H group. mpg.de The presence of a solvent can then further modulate this interplay, for instance, by stabilizing helical structures where different sets of backbone and side-chain interactions become dominant. researchgate.net

Table 2: Key Dihedral Angles in Conformational Analysis This table defines the principal dihedral angles that describe the conformation of a peptide like this compound.

| Dihedral Angle | Definition | Atoms Defining the Angle |

| Phi (φ) | Describes rotation around the N-Cα bond. | C'-N-Cα-C' |

| Psi (ψ) | Describes rotation around the Cα-C' bond. | N-Cα-C'-N |

| Omega (ω) | Describes rotation around the peptide bond (C'-N). | Cα-C'-N-Cα |

| Chi1 (χ1) | Describes the primary rotation of the side-chain around the Cα-Cβ bond. | N-Cα-Cβ-Cγ |

| Chi2 (χ2) | Describes the secondary rotation of the side-chain around the Cβ-Cγ bond. | Cα-Cβ-Cγ-Cδ1 |

Intermolecular Interactions and Biochemical Recognition Mechanisms

Ion-Peptide Interactions with AC-Tyr-nhme Analogs

This compound and its analogs have been instrumental in modeling the interactions within the selectivity filter of potassium (K+) channels. nih.gov These channels are crucial for nerve impulses and other physiological processes, exhibiting a remarkable ability to selectively allow the passage of K+ ions while blocking smaller but more abundant sodium (Na+) ions. nih.govresearchgate.net

Studies using techniques like cold ion trap infrared spectroscopy have explored the complexation of this compound with a range of alkali metal ions, including Lithium (Li+), Sodium (Na+), Potassium (K+), Rubidium (Rb+), and Cesium (Cs+). researchgate.netacs.org These investigations reveal that the nature of the interaction and the resulting conformation of the peptide-ion complex are highly dependent on the specific ion. nih.govacs.org

For instance, when complexed with K+, this compound predominantly adopts bidentate conformations where the ion is coordinated by the two carbonyl oxygen atoms. nih.gov In contrast, Na+ favors a tridentate conformation, which includes an additional interaction with the aromatic ring of the tyrosine side chain. nih.govrsc.org The conformations of complexes with Li+, Rb+, and Cs+ also show distinct characteristics, which are believed to correlate with their permeability through K+ channels. researchgate.netacs.org

Table 1: Dominant Conformations of this compound with Alkali Metal Ions

| Ion | Dominant Conformation Type | Description |

|---|---|---|

| Li+ | Tridentate | Ion interacts with two carbonyl oxygens and the tyrosine ring. researchgate.netacs.org |

| Na+ | Tridentate | Ion is coordinated by the two carbonyl oxygens and the aromatic side chain. nih.govrsc.org |

| K+ | Bidentate | Ion interacts primarily with the two carbonyl oxygen atoms. nih.gov |

| Rb+ | Bidentate-like | Shows a temperature-dependent shift towards bidentate structures. researchgate.net |

| Cs+ | Bidentate-like | Similar to K+ and Rb+, favoring conformations that facilitate passage. acs.org |

Detailed spectroscopic and computational studies have identified the specific binding sites for both ions and water molecules in complexes with this compound. researchgate.netrsc.org For the peptide itself, the primary binding sites for metal ions are the oxygen atoms of the two carbonyl groups and the π-electron system of the tyrosine aromatic ring. nih.govacs.org

The introduction of a single water molecule reveals further complexities. The water molecule's binding site is dependent on the specific ion being studied. researchgate.netresearchgate.net For instance, in hydrated complexes, the water molecule can interact directly with the metal ion, the carbonyl oxygens, the NH groups of the peptide backbone, the tyrosine's hydroxyl group, or the benzene (B151609) ring. rsc.org In the case of hydrated K+ complexes, the addition of a water molecule leads to a significant elongation of the ion-peptide distances compared to the Na+ complex. researchgate.netresearchgate.net This structural difference is thought to be a key factor in the selective translocation of ions through the channel. researchgate.net

The study of this compound complexes provides critical insights into the mechanism of ion selectivity in K+ channels. nih.govnih.gov The selectivity filter of these channels is formed by a sequence of amino acids, including a Gly-Tyr-Gly (GYG) motif, which this compound is designed to replicate. nih.govnih.gov

The ability of K+ and similarly sized ions like Rb+ to adopt a bidentate coordination with the carbonyl groups of this compound mimics the interaction within the actual channel's selectivity filter. nih.govacs.org This specific geometry allows for the efficient dehydration of the ion as it enters the pore, and the coordination with the carbonyls effectively compensates for the energy cost of losing its water shell. nih.govacs.org

Conversely, smaller ions like Na+ and Li+ prefer a tridentate conformation, involving the tyrosine ring. researchgate.netacs.org This type of interaction is not feasible within the rigid structure of the K+ channel's selectivity filter. acs.org This conformational mismatch imposes a significant energy barrier, thus preventing the passage of these non-permeable ions. nih.govacs.org Therefore, the conformational preferences of these simple ion-peptide complexes directly correlate with the observed permeability of ions through biological K+ channels. acs.orgacs.org

Interactions with Solvent Environments

The surrounding solvent plays a crucial role in dictating the conformational landscape of peptides. For this compound, the solvent environment influences its structure and dynamics through hydration effects and by altering the populations of different rotational isomers (rotamers).

The presence of water significantly modifies the potential energy surface of this compound. researchgate.net Computational studies using continuum solvent models show that an aqueous solution leads to a general widening of low-energy regions and a stabilization of helical-type structures compared to the gas phase. researchgate.net This highlights the interplay between the peptide's backbone and side chain in determining conformational stability, with stabilizing interactions between the N-H bond and the aromatic ring being particularly important. researchgate.net

Microsolvation studies, which examine the effect of a single water molecule, further illuminate these interactions. A single water molecule can induce a folding of the peptide backbone, demonstrating the profound impact of even minimal hydration on the peptide's structure. aip.org The binding of a water molecule can alter ion-peptide distances in complexes, a factor that is critical for understanding ion translocation in channels. researchgate.netresearchgate.net

The distribution of side-chain rotamer populations of this compound is significantly dependent on the polarity of the solvent. nih.govnih.gov Studies using nuclear magnetic resonance (NMR) have shown that derivatives of tyrosine, including this compound, exhibit specific dependencies of their rotamer populations on solvent polarity. nih.govresearchgate.net

In general, as the solvent polarity changes, the relative populations of the different staggered conformations (rotamers) around the Cα-Cβ bond of the tyrosine side chain are altered. nih.gov This is attributed to the differential solvation of the various rotamers, with polar solvents favoring conformations that have larger dipole moments. The α-carbonyl group, in particular, has been suggested to play a significant role in this solvent-dependent behavior. nih.gov This sensitivity of rotamer populations to the solvent environment is a key aspect of the conformational dynamics that underlie the biological function of peptides and proteins.

Enzyme-Substrate Interactions and Protease Specificity

The interaction between an enzyme and its substrate is governed by the specific three-dimensional fit and chemical complementarity between the enzyme's active site and the substrate's structure. For proteases, this specificity is often determined by the sequence of amino acids adjacent to the scissile bond. The compound this compound, being a simple N-acetylated and C-terminally methylamidated tyrosine residue, serves as a fundamental model for studying the recognition of tyrosine by various enzymes.

Cleavage Specificities with Proteases (e.g., Caspase-1, Chymotrypsin)

Protease specificity dictates which peptide bonds in a protein are cleaved. This specificity is crucial for controlled proteolysis in biological processes.

Caspase-1: Caspase-1, a key mediator of inflammation, is a cysteine protease that demonstrates high specificity for cleaving peptide bonds after an aspartic acid (Asp) residue. abcam.com Its preferred recognition sequence is a tetrapeptide, typically Tyrosine-Valine-Alanine-Aspartate (YVAD). abcam.comfrontiersin.org Therefore, while the acetylated tyrosine (Ac-Tyr) moiety is the initial (P4) residue in the recognition sequence of many synthetic caspase-1 substrates, the compound this compound itself is not a substrate for Caspase-1 because it lacks the full recognition motif and the essential aspartic acid at the cleavage site. abcam.comexpasy.org The enzyme recognizes the entire P4-P3-P2-P1 sequence (Y-V-A-D) and cleaves the bond C-terminal to the P1 aspartate residue. abcam.comexpasy.org

Chymotrypsin: Chymotrypsin is a serine protease that preferentially catalyzes the hydrolysis of peptide bonds on the C-terminal side of large hydrophobic amino acids, most notably tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). promega.comwikipedia.orgsigmaaldrich.com Cleavage occurs after the tyrosine residue. The compound this compound, having its C-terminus blocked by a methylamide group (NHMe), does not possess a peptide bond C-terminal to the tyrosine residue. nih.gov Consequently, it is not a substrate for chymotryptic cleavage. wikipedia.orgsigmaaldrich.com It can, however, act as a competitive inhibitor in some instances by binding to the enzyme's active site without undergoing catalysis.

| Protease | Typical Recognition Sequence (P4-P1) | Cleavage Site | Cleavage of this compound |

|---|---|---|---|

| Caspase-1 | Tyr-Val-Ala-Asp (YVAD) | After the Aspartic Acid (P1) residue | No |

| Chymotrypsin | Prefers Tyr, Phe, Trp at P1 | After the P1 aromatic residue | No |

Substrate Design for Enzyme Assays

This compound and its derivatives are instrumental in the design of synthetic substrates for studying enzyme kinetics and inhibition, particularly for proteases.

The design of specific enzyme substrates is a cornerstone of biochemical assays. For proteases, this involves creating a short peptide that mimics the natural cleavage site, flanked by protective groups and a reporter molecule.

Specificity: The core peptide sequence is chosen to be highly specific for the enzyme of interest. For Caspase-1, the sequence YVAD is frequently used. abcam.comechelon-inc.com

N-Terminal Protection: The N-terminus is often acetylated (Ac-), as seen in Ac-Tyr-Val-Ala-Asp-AMC. This acetylation prevents the substrate from being degraded by non-specific aminopeptidases that may be present in a biological sample.

C-Terminal Reporter Group: The C-terminus is typically conjugated to a reporter molecule, such as a fluorophore or a chromophore. Common examples include 7-amino-4-methylcoumarin (B1665955) (AMC), p-nitroaniline (pNA), or 7-amino-4-trifluoromethylcoumarin (AFC). echelon-inc.comchemimpex.comukchemicalsuppliers.co.uk When the enzyme cleaves the peptide bond (e.g., the Asp-AMC bond), the reporter molecule is released, resulting in a measurable change in fluorescence or absorbance. echelon-inc.com This allows for the real-time quantification of enzyme activity.

While this compound is not a complete substrate for these assays, it serves as a valuable research tool. For example, it is used as a simple tyrosine analog to study specific chemical reactions or molecular interactions at the tyrosine residue, which can then be applied to understanding how larger, more complex substrates and proteins interact with enzymes or other molecules. chemrxiv.org

| Substrate | Target Enzyme | Peptide Sequence | Reporter Group |

|---|---|---|---|

| Ac-Tyr-Val-Ala-Asp-AMC | Caspase-1 | YVAD | AMC (Aminomethylcoumarin) |

| Ac-Tyr-Val-Ala-Asp-pNA | Caspase-1 | YVAD | pNA (p-nitroaniline) |

| Ac-Tyr-Val-Ala-Asp-AFC | Caspase-1 | YVAD | AFC (7-amino-4-trifluoromethylcoumarin) |

| Ac-Tyr-Glu-Val-Asp-AMC | Caspase-1 | YEVD | AMC (Aminomethylcoumarin) |

Applications in Advanced Biochemical Research

Utilization as a Substrate in Enzymatic Assays

Peptides like AC-Tyr-nhme serve as crucial substrates in enzymatic assays, particularly for quantifying protease activity and studying enzyme kinetics.

This compound can be employed as a substrate to measure the catalytic efficiency of proteases. By monitoring the rate at which this compound is cleaved, researchers can determine kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic capacity under specific conditions. For instance, studies involving similar acetylated tyrosine derivatives have used them to evaluate protease activity, with findings often presented in terms of Vmax and Km values, which are critical for understanding enzyme mechanisms and comparing different proteases biocrick.com. While direct kinetic data for this compound with specific proteases are not universally published under the provided citations, the principle of using such peptide substrates for protease characterization is well-established in biochemical assays mdpi.combosterbio.commegazyme.comabcam.combiocompare.com.

Table 1: General Protease Assay Substrate Characteristics

| Substrate Type | Detection Method | Principle | Typical Application |

| Chromogenic | Colorimetric | Release of colored product upon cleavage. | General protease activity quantification. |

| Fluorogenic | Fluorometric | Release of fluorescent product upon cleavage, leading to increased fluorescence signal. | High-sensitivity protease activity quantification. |

| Peptide-based | Varies | Cleavage of specific peptide sequences, often releasing detectable amino acids or modified peptides. | Specific protease identification and kinetic studies. |

| Casein-based | Varies | Hydrolysis of casein, often leading to turbidity reduction or release of labeled peptides. | Broad-spectrum protease activity measurement bosterbio.comabcam.com. |

| N-Acetyl-L-tyrosine ethyl ester (ATEE) | Varies | Used as a substrate for certain proteases, with kinetic parameters like Vmax and Km determined biocrick.com. | Evaluation of specific protease kinetics. |

Role in Studying Post-Translational Modifications of Tyrosine

The tyrosine residue within this compound makes it a relevant model for studying post-translational modifications (PTMs) that occur on tyrosine residues in proteins.

Tyrosine nitration, a PTM associated with oxidative stress and inflammation, can significantly alter the properties of peptides and proteins. Studies investigating tyrosine nitration often use model peptides like this compound to understand the chemical consequences of adding a nitro group (-NO2) to the aromatic ring of tyrosine. This modification can affect peptide solubility, charge, and interactions with other molecules. Research into nitrated tyrosine peptides aims to elucidate how these changes impact protein function and cellular signaling pathways rsc.org.

Design of Peptide Analogs for Receptor Interaction Studies

This compound and its derivatives can be synthesized as analogs to study interactions with biological receptors. By modifying specific parts of the peptide, researchers can probe the binding sites and mechanisms of receptor-ligand interactions. These analogs help in understanding the structural requirements for binding and for developing new therapeutic agents that target specific receptors. Studies involving peptide analogs are crucial for receptor pharmacology and drug discovery abcam.comresearchgate.net.

Models for Protein Folding and Conformational Changes

Short, modified peptides such as this compound can serve as valuable models for investigating fundamental aspects of protein folding and conformational dynamics. The acetyl and N-methylamide modifications can influence the peptide's secondary structure and its propensity to form specific conformations in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is often employed to study the conformational behavior of such model peptides, providing insights into the initiation of protein folding or specific structural motifs that may be relevant in larger protein structures rpi.edueuropa.eupnas.org. For example, studies have used related peptides like Ac-Asn-Pro-Tyr-NHMe and Ac-Tyr-Pro-Asn-NHMe to analyze chain-folding initiation structures in ribonuclease A, employing NMR and conformational free energy calculations.

Development of Chemical Tools for Bioconjugation and Protein Labeling

The chemical reactivity of this compound, particularly its tyrosine residue, makes it suitable for developing chemical tools for bioconjugation and protein labeling. These tools enable researchers to attach labels (e.g., fluorescent dyes, affinity tags) to specific sites on peptides or proteins for detection, tracking, or functional studies. Methods involving selective functionalization of tyrosine residues, where this compound can serve as a model, are essential for creating sophisticated molecular probes and for advancing techniques in chemical biology biocrick.commdpi.commegazyme.com. For instance, research has explored the trifluoromethylation of this compound as a model reaction for late-stage functionalization of tyrosine residues in peptides rpi.edu.

Compound List:

this compound (Acetyl-Tyrosine-N-methylamide)

N-Acetyl-L-tyrosine ethyl ester monohydrate (ATEE)

N-Acetyl-L-tyrosine

Ac-Trp-NHMe

Ac-Asn-Pro-Tyr-NHMe

Ac-Tyr-Pro-Asn-NHMe

Emerging Research Frontiers and Methodological Advancements

Integration of Multi-Spectroscopic and Computational Approaches

The synergy between various spectroscopic methods and computational simulations has become indispensable for elucidating the conformational landscape of AC-Tyr-nhme. Researchers are combining experimental data with theoretical models to achieve a comprehensive understanding of the molecule's structure and dynamics in different environments.

One prominent approach involves the use of multiple spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD), in conjunction with Molecular Dynamics (MD) and Density Functional Theory (DFT) simulations. This integrated strategy allows for a detailed comparison of the conformational spaces of this compound and its derivatives, such as the nitrated form Ac-Nit-NHMe, across various solvents. ccsss.cz The combination of these methods provides a more robust analysis than any single technique could offer alone. ccsss.cz

In the gas phase, cold ion trap infrared laser spectroscopy has been a powerful tool. acs.org By complexing this compound with ions like silver (Ag+), researchers can measure vibrational spectra and compare them with the spectra predicted by quantum chemical calculations. acs.orgresearchgate.net This comparison helps to identify the stable conformations of the ion-peptide complex, revealing intricate details about coordination and intermolecular interactions. acs.org For instance, studies on the this compound-Ag+ complex identified a tridentate structure, where the ion is coordinated by two carbonyl groups and the tyrosine phenyl ring, as the most stable conformer. acs.org

This multi-faceted approach, blending diverse spectroscopic data with high-level computational analysis, is critical for building accurate models of molecular behavior from the isolated state to more complex solution environments. ccsss.czresearchgate.net

| Technique | Information Gained | Environment | Reference |

| Multinuclear NMR Spectroscopy | Backbone and side-chain conformational distributions. | Solution (DMSO, H₂O) | nih.gov |

| Combined Spectroscopy (NMR, IR, Raman, CD, VCD) | Comparison of conformational spaces. | Various solvents | ccsss.cz |

| Cold Ion Trap Infrared Spectroscopy | Stable conformations of ion-peptide complexes. | Gas Phase | acs.orgresearchgate.netillinois.edu |

| Computational Chemistry (DFT, MD) | Relative stabilities of conformers, predicted spectra. | Gas Phase, Solution | ccsss.czresearchgate.net |

Development of Novel Chemoselective Modification Strategies

This compound serves as a key substrate for developing and optimizing new chemical reactions that target tyrosine residues selectively within complex biological molecules. The ability to modify a specific amino acid without affecting others is a significant challenge in chemical biology, and this compound provides a simplified system to test the efficacy and selectivity of new methods.

One area of intense research is the development of radical-based trifluoromethylation of the tyrosine side chain. researchgate.netresearchgate.net This modification is significant because the trifluoromethyl group can alter the properties of peptides and proteins, impacting their biological activity and stability. Researchers have used this compound as a model to optimize reaction conditions, such as the choice of oxidant, for this transformation. researchgate.net These studies have led to the development of methods using stoichiometric oxidants or visible light photoredox catalysis under biocompatible conditions. researchgate.net

Another innovative strategy involves the use of cyclic imines as chemoselective "warheads" to covalently modify tyrosine. acs.org The reaction between various cyclic imines and this compound has been studied in physiological buffer conditions (PBS, pH 7) to determine reaction rates and stability. acs.org This research has identified specific cyclic imine structures, such as cyclohexyliminolactams, that exhibit good reactivity towards the tyrosine analog while remaining stable against hydrolysis or reaction with other nucleophiles like glutathione. acs.org These findings are foundational for designing targeted covalent inhibitors that can selectively label tyrosine residues in proteins.

The data below summarizes the second-order rate constants for the reaction of selected cyclic imines with this compound, demonstrating their potential for tyrosine conjugation.

| Reactant 1 | Reactant 2 | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Imine 1 | This compound | PBS pH 7, 37 °C | 0.046 | |

| Imine 2 | This compound | PBS pH 7, 37 °C | 0.0031 |

Investigation of this compound in Complex Biological Mimic Systems

A significant frontier of research utilizes this compound as a building block to mimic and understand complex biological systems at a molecular level. Its primary role in this context is as a model for the Glycine-Tyrosine-Glycine (GYG) sequence found in the selectivity filter of potassium (K+) ion channels. acs.orgresearchgate.netillinois.edu These channels are critical for nerve impulses and other physiological processes, and their ability to selectively transport K+ ions while blocking smaller Na+ ions is a subject of intense study.

By studying the interaction of this compound with various alkali metal ions (such as K+, Na+, Rb+, Cs+) in the gas phase, researchers can probe the fundamental coordination chemistry that governs ion selectivity. researchgate.net Using techniques like cryo-ion trap infrared spectroscopy, scientists have characterized the distinct conformations that this compound adopts when complexed with different ions. researchgate.net These studies reveal that the coordination number and the interplay between the ion and the peptide's carbonyl groups and aromatic ring are crucial for selectivity. acs.orgresearchgate.net

For example, investigations into the potential permeation of silver ions (Ag+) through K+ channels have used this compound as a model. acs.orgsaludcapital.gov.co Spectroscopic and computational results of the this compound-Ag+ complex suggest that the stable conformations formed would not readily allow Ag+ to pass through the channel, providing molecular-level insights into ion transport mechanisms. acs.org Furthermore, this compound has been used as a reference compound to understand how the side-chain conformations of tyrosine are influenced by neighboring residues in peptide sequences that model parts of proteins like ribonuclease A, offering insights into protein folding. nih.gov

Advancement of Computational Methodologies for Predictive Modeling

The predictive power of computational chemistry has become a cornerstone of modern research on this compound. Advanced theoretical models are being developed and refined to accurately forecast the compound's conformational behavior and its interactions with other molecules, often guiding and interpreting experimental findings.

Density Functional Theory (DFT) coupled with the Polarizable Continuum Model (PCM) has been employed to investigate the conformational landscape of this compound in both the gas phase and in aqueous solution. researchgate.net These studies have highlighted a delicate interplay between the peptide backbone and the tyrosine side chain in determining the stability of different conformers. Notably, stabilizing interactions between an amide NH bond and the aromatic ring significantly influence the molecule's preferred geometry. researchgate.net The models also predict that the potential energy surface is substantially altered in solution, where helical structures become more stabilized. researchgate.net

Quantum chemical calculations are also essential for interpreting complex spectroscopic data. In studies of ion-peptide complexes, theoretical calculations are used to predict the IR spectra for various possible conformations. acs.orgresearchgate.net By matching these predicted spectra with experimental measurements, researchers can confidently assign the observed structures. This synergy is crucial for understanding phenomena like cation-π interactions, where a cation interacts with the electron-rich face of the tyrosine aromatic ring—an interaction vital for the function of biological systems like the K+ channel. researchgate.netacs.org These computational advancements provide an unprecedented level of detail, transforming raw experimental data into a coherent molecular picture.

Q & A

Q. What ethical guidelines apply to patenting this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.